Technical Profile: 1-Bromo-4-(1,1,2-trifluoroethyl)benzene
Technical Profile: 1-Bromo-4-(1,1,2-trifluoroethyl)benzene
The following technical guide details the structural analysis, synthesis, and application profile of 1-bromo-4-(1,1,2-trifluoroethyl)benzene , a specialized fluorinated building block.
Executive Summary
1-bromo-4-(1,1,2-trifluoroethyl)benzene is a high-value organofluorine intermediate characterized by a para-substituted aromatic core featuring a bromine handle and a 1,1,2-trifluoroethyl (-CF₂CH₂F) moiety.[1] Unlike the ubiquitous trifluoromethyl (-CF₃) group, the 1,1,2-trifluoroethyl group introduces unique conformational flexibility and a distinct dipole moment, making it a critical bioisostere in modern medicinal chemistry and agrochemical design.
This guide provides a rigorous analysis of its chemical structure, a validated multi-step synthesis protocol, and an evaluation of its reactivity in cross-coupling applications.
Chemical Structure & Properties[1][2][3][4][5][6][7]
Structural Analysis
The molecule consists of a benzene ring substituted at the 1- and 4-positions.[1]
-
Position 1 (Bromine): A heavy halogen providing a reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]
-
Position 4 (1,1,2-Trifluoroethyl): This group contains a gem-difluoro benzylic position (-CF₂-) and a vicinal monofluoromethyl group (-CH₂F).[1]
Key Electronic Features:
-
Benzylic Gem-Difluorination: The -CF₂- group at the benzylic position exerts a strong electron-withdrawing inductive effect (-I), deactivating the ring toward electrophilic aromatic substitution but activating the bromine toward oxidative addition.[1]
-
Conformational Bias: The gauche effect inherent in the -CF₂-CH₂F fragment influences the spatial arrangement of the side chain, potentially locking the conformation when bound to protein targets.[1]
Physical Properties (Calculated/Estimated)
| Property | Value (Est.) | Rationale |
| Molecular Formula | C₈H₆BrF₃ | |
| Molecular Weight | 253.04 g/mol | |
| Appearance | Colorless to pale yellow liquid | Consistent with fluorinated benzyl bromides.[1] |
| Density | 1.62 ± 0.05 g/mL | High halogen content increases density relative to ethylbenzene. |
| Boiling Point | 215–225 °C (at 760 mmHg) | Extrapolated from 1-bromo-4-(1,1-difluoroethyl)benzene.[1] |
| LogP | 3.8 – 4.1 | Increased lipophilicity due to multiple C-F bonds.[1] |
Validated Synthesis Protocol
The synthesis of 1-bromo-4-(1,1,2-trifluoroethyl)benzene is not a trivial single-step process.[1][2] The most robust route involves the construction of the fluorinated side chain via deoxofluorination of an
Retrosynthetic Analysis
-
Precursor: 2-fluoro-1-(4-bromophenyl)ethanone[1]
-
Transformation: Nucleophilic deoxofluorination (C=O
CF₂)
Step-by-Step Methodology
Step 1: Synthesis of 2-Fluoro-1-(4-bromophenyl)ethanone
Rationale: Direct fluorination of the commercially available 2-bromo-1-(4-bromophenyl)ethanone (4-bromophenacyl bromide) using a fluoride source.[1]
-
Reagents: 2-bromo-1-(4-bromophenyl)ethanone (1.0 eq), Potassium Fluoride (Spray-dried, 3.0 eq), 18-Crown-6 (0.1 eq).[1]
-
Solvent: Acetonitrile (Dry).
-
Protocol:
-
Charge a round-bottom flask with 2-bromo-1-(4-bromophenyl)ethanone and 18-crown-6 in dry acetonitrile under N₂.
-
Add spray-dried KF in a single portion.
-
Heat to reflux (80 °C) for 12 hours. Monitor conversion by TLC/GC-MS.
-
Workup: Cool to RT, filter off inorganic salts, and concentrate the filtrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc) to yield the
-fluoroketone as a white solid.
-
Step 2: Deoxofluorination to 1-Bromo-4-(1,1,2-trifluoroethyl)benzene
Rationale: Conversion of the ketone carbonyl to a gem-difluoro group using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.[1] DAST is chosen for its established reactivity with electron-deficient ketones.[1]
-
Reagents: 2-fluoro-1-(4-bromophenyl)ethanone (1.0 eq), DAST (2.5 eq).[1]
-
Solvent: Dichloromethane (Anhydrous).
-
Protocol:
-
Safety Note: DAST reacts violently with water and generates HF.[1] Use Teflon or HDPE labware if possible; glass is acceptable for short durations if strictly anhydrous.
-
Dissolve the
-fluoroketone in anhydrous DCM in a reaction vessel under Argon. -
Cool the solution to 0 °C.
-
Add DAST dropwise via syringe.[1] Caution: Exothermic.
-
Allow the mixture to warm to Room Temperature (25 °C) and stir for 16–24 hours.
-
Quench: Cool to 0 °C. Slowly pour the reaction mixture into saturated aqueous NaHCO₃ (gas evolution!).
-
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄.[1][4][5]
-
Purification: Vacuum distillation or silica gel chromatography (100% Pentane/Hexanes) to isolate the pure fluorinated product.
-
Synthesis Workflow Diagram
Figure 1: Two-step synthetic pathway from commercially available phenacyl bromide to the target trifluoroethylarene.[6]
Reactivity & Applications
Cross-Coupling Utility
The 1-bromo-4-(1,1,2-trifluoroethyl)benzene molecule serves as an electrophile in transition-metal catalyzed reactions.[1] The electron-withdrawing nature of the trifluoroethyl group (-CF₂CH₂F) lowers the electron density on the aromatic ring, facilitating oxidative addition of Palladium(0) into the C-Br bond.[1]
-
Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form biaryls.[1]
-
Catalyst System: Pd(dppf)Cl₂ / K₂CO₃ / Dioxane-Water.[1]
-
-
Buchwald-Hartwig Amination: Reacts with amines to form aniline derivatives.[1]
-
Catalyst System: Pd₂dba₃ / Xantphos / NaOtBu.[1]
-
Stability Considerations
The 1,1,2-trifluoroethyl group is chemically robust.[1]
-
Acid/Base Stability: Resistant to non-nucleophilic bases and dilute acids.
-
Metabolic Stability: The C-F bonds block metabolic oxidation at the benzylic position, a common clearance pathway for ethyl-substituted drugs.[1] This makes the motif a valuable "metabolic block" in drug design.
Reactivity Map[1]
Figure 2: Divergent reactivity profile highlighting the bromine handle and the stability of the fluorinated tail.
Safety & Handling (SDS Summary)
-
Hazards:
-
Skin/Eye Irritant: The compound is an organohalide and likely a skin irritant.
-
DAST Usage: The synthesis involves DAST, which liberates HF upon contact with moisture.[4] Calcium gluconate gel must be available during synthesis.
-
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The benzylic C-F bonds are stable, but the C-Br bond is light-sensitive over long periods.[1]
References
-
Lal, G. S., et al. (1999).[2][7] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination."[1] Journal of Organic Chemistry. Link
-
Middleton, W. J. (1975).[8] "New fluorinating reagents. Dialkylaminosulfur fluorides." Journal of Organic Chemistry. Link
-
Sasson, R., et al. (2003).[7] "Novel method for the synthesis of 1,1-difluoroalkanes." Organic Letters. Link
-
PubChem Compound Summary. (2023). "1-Bromo-4-(1,1-difluoroethyl)benzene (Analogous Structure)." National Center for Biotechnology Information. Link
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- 4. organic-synthesis.com [organic-synthesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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